1-Bromonaphthalene

Nucleophilic Aromatic Substitution Kinetic Analysis Halogen Reactivity

1-Bromonaphthalene (CAS 90-11-9; molecular formula C₁₀H₇Br) is an aryl bromide and one of two isomeric bromonaphthalenes, characterized as a colorless to pale yellow liquid under standard conditions. It functions as a versatile halogenated aromatic building block that undergoes nucleophilic substitution and participates in numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, as well as Grignard and organolithium reagent formation.

Molecular Formula C10H7Br
Molecular Weight 207.07 g/mol
CAS No. 27497-51-4
Cat. No. B7761076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromonaphthalene
CAS27497-51-4
Molecular FormulaC10H7Br
Molecular Weight207.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2Br
InChIInChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
InChIKeyDLKQHBOKULLWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromonaphthalene (CAS 90-11-9) Product Specification and Baseline Overview


1-Bromonaphthalene (CAS 90-11-9; molecular formula C₁₀H₇Br) is an aryl bromide and one of two isomeric bromonaphthalenes, characterized as a colorless to pale yellow liquid under standard conditions [1]. It functions as a versatile halogenated aromatic building block that undergoes nucleophilic substitution and participates in numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, as well as Grignard and organolithium reagent formation . The compound exhibits a boiling point of 281–283°C, a density of approximately 1.483 g/cm³ at 25°C, and a refractive index of 1.658–1.662 .

Why 1-Bromonaphthalene Cannot Be Replaced with Generic Aryl Halides in Demanding Applications


The substitution position and halogen identity on the naphthalene scaffold create quantifiable differences in reaction kinetics, regioselectivity, and photophysical behavior that preclude simple interchange with other in-class aryl halides. For example, the activation energy for bromide displacement from 1- and 2-bromonaphthalene are identical at 25 ± 1.0 kcal/mol in piperidine [1], indicating that positional isomerism alone does not alter nucleophilic substitution barriers in this system. However, in transition-metal-catalyzed couplings, the halogen atom (Br vs. Cl vs. I) and the ring position (1- vs. 2-substitution) yield divergent outcomes: 1-bromonaphthalene provides a 3/31/6/6 product distribution in nickel-catalyzed coupling, whereas 1-chloronaphthalene yields only 1/18/2/4 and 1-iodonaphthalene 9/39/11/13 under identical conditions [2]. In photochemical applications, the triplet state C-Br bond behavior differs markedly: the C-Br bond in 2-bromonaphthalene undergoes more substantial structural changes in the T-n state than in 1-bromonaphthalene or 1,4-dibromonaphthalene [3]. These context-dependent divergences mean that the selection of 1-bromonaphthalene must be evidence-driven rather than based on generic aryl halide interchangeability.

1-Bromonaphthalene: Product-Specific Quantitative Evidence for Scientific Selection


Activation Energy for Bromide Displacement: 1- vs. 2-Bromonaphthalene Show No Significant Difference

In a direct kinetic study, the activation energy for bromide displacement by piperidine was determined to be 25 ± 1.0 kcal/mol for both 1-bromonaphthalene and 2-bromonaphthalene [1]. No significant difference was observed between the two positional isomers in this nucleophilic substitution system. This indicates that, for classical nucleophilic displacement reactions, the 1- and 2-isomers can be considered interchangeable from an energetic barrier perspective, although the meta-analysis of this study also noted that 2-bromonaphthalene reacts at convenient rates at 185°C while the 1-isomer reacts at 200°C under comparable conditions [1].

Nucleophilic Aromatic Substitution Kinetic Analysis Halogen Reactivity

Regioselectivity in Heck Arylation: 1-Bromonaphthalene Achieves 78/22 β/γ Ratio

In a Pd-DPPP catalyzed Heck arylation of α-substituted allylic alcohols, 1-bromonaphthalene coupled with but-1-en-3-ol in an ionic liquid solvent to afford a β/γ regioselectivity of 78/22 [1]. This represents the highest β/γ ratio reported among the aryl bromides tested in this study. In contrast, aryl triflates under similar molecular solvent conditions showed a different regioselectivity trend, indicating that the combination of the bromoarene leaving group and the ionic liquid environment is critical for achieving this degree of branched product selectivity [1].

Heck Coupling Regioselective Arylation Ionic Liquid Solvent

Nickel-Catalyzed Coupling: 1-Bromonaphthalene Gives 3% Target Yield vs. 1% for 1-Chloronaphthalene

Under a standardized nickel-catalyzed coupling protocol (Ni(cod)₂/PPh₂Me/BTMG in benzene at 50°C), the product distribution for the target compound 3a was 3% for 1-bromonaphthalene compared to only 1% for 1-chloronaphthalene and 9% for 1-iodonaphthalene [1]. The full distribution (yields of 3a/4/5/6) was 3/31/6/6 for 1-bromonaphthalene, 1/18/2/4 for 1-chloronaphthalene, and 9/39/11/13 for 1-iodonaphthalene. While the bromo-substrate offers a threefold improvement in target yield over the chloro analog, the iodo-substrate yields threefold more of the target product than the bromo version, albeit with lower thermal stability [1].

Nickel Catalysis Cross-Coupling Halogen Reactivity

Electrogenerated [Co(I)-salen]⁻ Reactivity: Slower Reaction of 1-Bromonaphthalene vs. 1-Iodonaphthalene

In an electroanalytical study of activation by [Co(I)-salen]⁻, 1-iodonaphthalene underwent rapid substitution with release of iodide ion, whereas the reaction with 1-bromonaphthalene was significantly slower, allowing the intermediate adduct to be observed on the timescale of cyclic voltammetry [1]. The rate constants were determined, though specific numerical values were not provided in the abstract. This differential reactivity is attributed to the stronger C-Br bond compared to the C-I bond, which slows the initial oxidative addition step with the cobalt(I) nucleophile [1].

Electrochemistry Cobalt Catalysis Aryl Halide Activation

Triplet State C-Br Bond Behavior: 2-Bromonaphthalene Shows Greater Structural Change than 1-Bromonaphthalene

Nanosecond time-resolved resonance Raman spectroscopy combined with ab initio calculations revealed that the C-Br bond in the T-n triplet state undergoes substantially more structural change relative to the T-1 state for 2-bromonaphthalene than for 1-bromonaphthalene or 1,4-dibromonaphthalene [1]. This substitution position effect has direct implications for the 'reluctant' bond cleavage processes from upper triplet states [1]. A separate review notes that 2-bromonaphthalene exhibits a triplet quantum yield >90%, whereas specific values for 1-bromonaphthalene were not reported in that source [2].

Photochemistry Triplet State Resonance Raman

Photochemical Behavior: 1-Bromonaphthalene Yields Radical Products via Triplet State

A comparative photolysis study of simple halonaphthalenes found that 1-bromonaphthalene and chloronaphthalenes afford mainly radical products (naphthalene and binaphthyls) through a triplet state, whereas fluoronaphthalenes react from a singlet state to yield substitution products in nucleophilic solvents [1]. The study determined reaction quantum yields for these processes, establishing that the bromo derivative accesses a fundamentally different photochemical manifold than the fluoro analog [1].

Photolysis Quantum Yield Halonaphthalene Photochemistry

Evidence-Backed Application Scenarios for 1-Bromonaphthalene in Research and Industry


Regioselective Heck Coupling of Allylic Alcohols

When a synthetic route demands high branched product selectivity in the Heck arylation of α-substituted allylic alcohols, 1-bromonaphthalene provides a benchmark β/γ ratio of 78/22 under Pd-DPPP catalysis in ionic liquid solvents [1]. This level of regiocontrol may be critical for accessing specific arylated intermediates in natural product synthesis or pharmaceutical lead optimization.

Nickel-Catalyzed Cross-Coupling Requiring Balanced Reactivity and Thermal Stability

In nickel-catalyzed coupling protocols where the higher reactivity of 1-iodonaphthalene (9% target yield) is undesirable due to side reactions or thermal instability, 1-bromonaphthalene offers an intermediate reactivity profile with 3% target yield and excellent thermal stability [1]. This balance is advantageous in multi-step sequences where the aryl halide must survive subsequent transformations before activation.

Electrosynthetic or Low-Valent Cobalt-Mediated Transformations

For applications involving electrogenerated [Co(I)-salen]⁻ or similar low-valent cobalt nucleophiles, 1-bromonaphthalene reacts slowly enough to permit observation and manipulation of the intermediate adduct, in contrast to the rapid, uncontrolled substitution of 1-iodonaphthalene [1]. This kinetic control is valuable in mechanistic studies or in electrosynthetic cascades where precise timing of C-Br bond cleavage is required.

Photochemical Generation of Naphthyl Radical Intermediates

When a photochemical process requires access to the triplet manifold to generate naphthyl radicals for subsequent coupling or rearrangement, 1-bromonaphthalene is the preferred halonaphthalene precursor, as it predominantly yields radical products (naphthalene and binaphthyls) via the triplet state [1]. This contrasts with fluoronaphthalenes, which undergo singlet-state nucleophilic substitution.

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